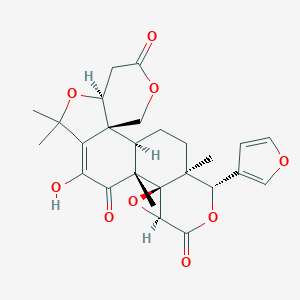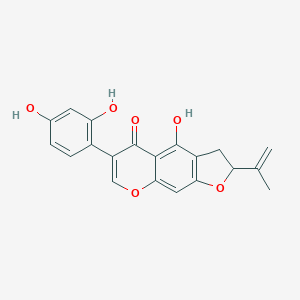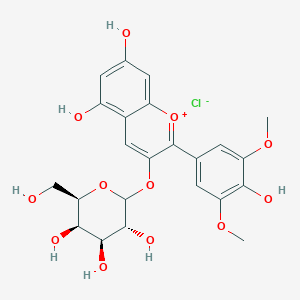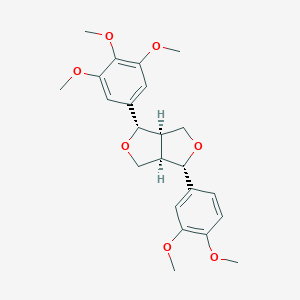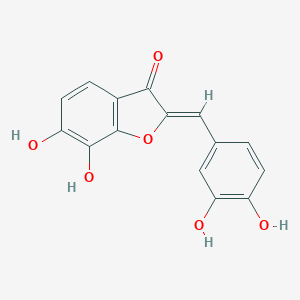
Maritimetin
説明
Maritimetin is an aurone, a type of natural phenol . It is the 6-glucoside of this compound and can be found in Coreopsis maritima . It is an anthochlor pigment, a kind of yellow pigment . This compound shows strong diphenyl (2,4,6-trinitrophenyl)iminoazanium (DPPH) radical-scavenging activity with an IC50 value of 4.12 μM .
Synthesis Analysis
The synthesis of aurones, including this compound, involves several important advances in the biochemistry and regulation of aurone biosynthesis . For example, several aurone synthases have been identified in distantly related plants, which include polyphenol oxidases and peroxidases .
Molecular Structure Analysis
This compound has a molecular formula of C15H10O6 . Its average mass is 286.236 Da and its monoisotopic mass is 286.047729 Da .
Physical And Chemical Properties Analysis
This compound has a molecular formula of C15H10O6 . Its average mass is 286.236 Da and its monoisotopic mass is 286.047729 Da .
科学的研究の応用
- "A DFT study on the radical scavenging activity of maritimetin and related aurones" by Nenadis, N., & Sigalas, M. P. (2008). This study, conducted using density functional theory, investigated the radical scavenging activity of this compound and a series of synthetic aurones. The researchers computed various molecular descriptors to elucidate the hydrogen atom and electron donating abilities of these compounds. Their findings are significant for understanding the structure-activity relationship principles of flavonoids, particularly the antiradical properties of the selected aurones. (Nenadis & Sigalas, 2008).
The other papers identified in the search provide insights into various aspects of maritime science and technology, although they do not directly relate to this compound:
"Toward hardware-driven simulation of underwater acoustic propagation and communication with Arctic ice, wind waves, and currents" by Hamm, C., Blouin, S., & Taillefer, M. (2015). This paper discusses the development of a hardware-in-the-loop acoustic simulator for studying underwater acoustic propagation and underwater communication signals in Arctic seas. (Hamm, Blouin, & Taillefer, 2015).
"Bioactive compounds from marine processing byproducts – A review" by Kim, S.-K., & Mendis, E. (2006). This review focuses on the utilization of marine processing byproducts to screen bioactive compounds and their potential applications. (Kim & Mendis, 2006).
"Strategy of Building Maritime Experimental Field in China" by Wu, D. (2010). This paper explores the development of maritime experimental fields in China, which provide conditions for marine scientific research and technology development. (Wu, 2010).
"A research port test bed based on distributed optical sensors and sensor fusion framework for ad hoc situational awareness" by Rüssmeier, N., Hahn, A., Nicklas, D., & Zielinski, O. (2017). This paper discusses the use of a physical experimental test bed for sensor data fusion and communication technology in maritime environments. (Rüssmeier et al., 2017).
特性
IUPAC Name |
(2Z)-2-[(3,4-dihydroxyphenyl)methylidene]-6,7-dihydroxy-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-9-3-1-7(5-11(9)18)6-12-13(19)8-2-4-10(17)14(20)15(8)21-12/h1-6,16-18,20H/b12-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIFOHGQPKXLJE-SDQBBNPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318316 | |
| Record name | Maritimetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Maritimetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.398 mg/L @ 25 °C (exp) | |
| Record name | Maritimetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
576-02-3 | |
| Record name | Maritimetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=576-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maritimetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maritimetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
292 °C | |
| Record name | Maritimetin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029711 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Maritimetin and where is it found?
A1: this compound is a naturally occurring aurone, a class of flavonoids known for their vibrant yellow color. It is found in various plant species, particularly within the Bidens genus. Examples include Bidens ferulifolia [], Bidens bipinnata [, , ], Bidens cernua [], and Coreopsis tinctoria [, ], among others [, , ].
Q2: What is the molecular formula and weight of this compound?
A2: this compound's molecular formula is C15H12O6, and its molecular weight is 288.25 g/mol. []
Q3: How does this compound contribute to plant-pollinator interactions?
A3: this compound, along with other 4-deoxyaurones, acts as a UV nectar guide in Bidens ferulifolia. These pigments accumulate in the base of the flower, creating a bicoloured pattern visible to UV-sensitive pollinating insects, guiding them towards nectar and pollen [].
Q4: How is this compound biosynthesized in plants?
A4: Unlike 4-hydroxyaurones, the formation of 4-deoxyaurones like this compound involves a two-step enzymatic process. First, chalcone 3-hydroxylase acts on the precursor chalcone. Subsequently, aurone synthase, acting as a catechol oxidase, catalyzes the final cyclization step to produce this compound [].
Q5: What is the significance of the catechol moiety in this compound's activity?
A5: The presence of a catechol moiety in the A ring of this compound significantly contributes to its high antioxidant activity, which has been observed experimentally []. This structural feature is a common characteristic among highly active flavonoids.
Q6: How does the hydroxylation pattern of this compound influence its activity?
A6: The hydroxylation pattern, specifically in ring B, plays a crucial role in determining the order of antioxidant activity in this compound and related aurones [].
Q7: Which computational methods have been used to study this compound's antioxidant properties?
A7: Density Functional Theory (DFT), particularly with the B3LYP exchange correlation functional, has been employed to investigate this compound's radical scavenging activity. This method allows for the calculation of molecular descriptors related to hydrogen atom and electron donating abilities, crucial for antioxidant activity [].
Q8: What is the relationship between this compound's structure and its radical scavenging activity?
A8: The O-H bond dissociation enthalpy (BDE) has been identified as a key parameter for characterizing this compound's antiradical properties. This suggests that the ease with which this compound can donate a hydrogen atom is crucial for its antioxidant activity [].
Q9: How does this compound compare to other antioxidants in terms of activity?
A9: this compound demonstrates strong antioxidant activity, with studies indicating its potential to scavenge DPPH() and superoxide anion (O2(-)) radicals []. Its activity is comparable to other aurones and flavonoids possessing similar structural features, such as a catechol moiety.
Q10: What are the potential applications of this compound based on its reported activities?
A10: this compound's antioxidant and potential anti-inflammatory properties [] suggest its potential application in preventing and combating disorders related to oxidative stress and inflammation. This could include applications in the pharmaceutical, nutraceutical, and cosmeceutical industries. Further research is necessary to fully explore and validate these potential applications.
Q11: What analytical techniques are used to identify and quantify this compound?
A11: this compound is commonly identified and quantified using a combination of techniques, including:
- Chromatographic methods: These include silica gel-polyamide column chromatography [, ], semi-preparative HPLC [], and liquid chromatography [].
- Spectroscopic analysis: This encompasses UV-Vis spectrophotometry [], FTIR [], and mass spectrometry [, ] to elucidate the structure and confirm the identity of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




